molecular formula C11H17NS B14218927 2-(Ethylsulfanyl)-N-propylaniline CAS No. 827026-24-4

2-(Ethylsulfanyl)-N-propylaniline

Cat. No.: B14218927
CAS No.: 827026-24-4
M. Wt: 195.33 g/mol
InChI Key: MJCOSVSJSFTZHN-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)-N-propylaniline is a synthetic organic compound with the molecular formula C11H17NS and a calculated average molecular mass of 163.30 g/mol . This molecule features a benzene ring core that is disubstituted with a propylamino group (-NH-C3H7) and an ethylsulfanyl group (-S-C2H5), also known as a thioether linkage. The presence of both aniline and sulfide functional groups in a single structure makes it a potential multi-purpose building block in organic synthesis and materials science research . As a derivative of aniline, its primary research application is likely as a key precursor or intermediate in the development of more complex molecules. The aniline moiety can be utilized in diazonium chemistry or formamide synthesis, while the sulfur-containing ethylsulfanyl group can be further oxidized or participate in coordination chemistry. Compounds with similar structures are often explored for their potential in creating functional materials , such as ligands for metal-organic frameworks (MOFs) or monomers for conductive polymers . The specific physical properties, mechanism of action, and full spectrum of research applications for this compound are yet to be fully characterized in the scientific literature. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

827026-24-4

Molecular Formula

C11H17NS

Molecular Weight

195.33 g/mol

IUPAC Name

2-ethylsulfanyl-N-propylaniline

InChI

InChI=1S/C11H17NS/c1-3-9-12-10-7-5-6-8-11(10)13-4-2/h5-8,12H,3-4,9H2,1-2H3

InChI Key

MJCOSVSJSFTZHN-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CC=CC=C1SCC

Origin of Product

United States

Preparation Methods

Substitution of Halogenated Precursors

A common approach involves reacting 2-chloro-N-propylaniline with ethanethiol in the presence of a base. For example, FeCl₂ catalyzes the substitution of chlorine with ethylsulfanyl groups under reflux conditions (150°C, 15 hours), achieving yields up to 92%. The reaction proceeds via a metal-mediated SNAr mechanism, where FeCl₂ stabilizes the transition state by coordinating with the aromatic ring and thiolate ion.

Key Conditions :

  • Substrate : 2-chloro-N-propylaniline
  • Nucleophile : Ethanethiol (2 equivalents)
  • Catalyst : FeCl₂ (0.5 equivalents)
  • Solvent : Solvent-free or dichloromethane
  • Yield : 87–92%

Reductive Alkylation

Propylation of 2-(Ethylsulfanyl)aniline

2-(Ethylsulfanyl)aniline undergoes alkylation with propyl bromide using KOH as a base. The reaction is typically conducted in polar aprotic solvents like N,N-dimethylformamide (DMF) at 60–80°C, yielding 75–85% of the target compound. Excess propyl bromide (1.5–2 equivalents) ensures mono-alkylation, while molecular sieves prevent di-alkylation.

Optimization Insight :

  • Base : KOH > NaOH (higher selectivity for N-alkylation)
  • Temperature : 70°C (avoids byproduct formation)
  • Workup : Extraction with ethyl acetate and column chromatography

Catalytic Hydrogenation

Hydrogenolysis of Aziridine Intermediates

A stereoselective route involves hydrogenating (S)-1-(2-ethyl-6-methylphenyl)-2-(methoxymethyl)aziridine using Pd/C under 30–50 psi H₂. This method, adapted from metolachlor synthesis, achieves >99% enantiomeric excess (ee) and 92–96% yield. The aziridine intermediate is synthesized via Mitsunobu reaction from 1-((2-ethyl-6-methylphenyl)amino)-3-methoxypropan-2-ol.

Advantages :

  • High stereochemical control
  • Scalable to industrial production

Coupling Reactions

Ullmann-Type Thioetherification

Copper-catalyzed coupling of 2-iodo-N-propylaniline with ethanethiol in the presence of CuI and 1,10-phenanthroline affords the target compound. This method, though less common, provides moderate yields (60–70%) and requires elevated temperatures (100–120°C).

Reaction Scheme :
$$
\text{2-Iodo-N-propylaniline + CH₃CH₂SH} \xrightarrow{\text{CuI, DMF}} \text{2-(Ethylsulfanyl)-N-propylaniline + HI}
$$

Comparative Analysis of Methods

Method Catalyst/Reagent Yield Conditions Advantages
NAS FeCl₂ 92% 150°C, solvent-free High yield, minimal byproducts
Reductive Alkylation KOH 85% 70°C, DMF Scalable, cost-effective
Catalytic Hydrogenation Pd/C 96% 30 psi H₂, 25°C Stereoselective, high purity
Ullmann Coupling CuI 70% 120°C, DMF Broad substrate compatibility

Challenges and Optimization Strategies

Byproduct Mitigation

  • Di-alkylation : Controlled stoichiometry (1:1.2 amine:alkylating agent) and low temperatures (0–25°C) suppress over-alkylation.
  • Oxidation : Conduct thiolation under inert atmosphere (N₂/Ar) to prevent oxidation to sulfones.

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates in NAS and alkylation.
  • Ether solvents (THF, dioxane) improve selectivity in hydrogenation.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)-N-propylaniline can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the ethylsulfanyl group, yielding N-propylaniline.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: N-propylaniline.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-(Ethylsulfanyl)-N-propylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)-N-propylaniline involves its interaction with specific molecular targets. The ethylsulfanyl group can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The compound’s effects are mediated through its binding to target proteins, altering their function and leading to downstream biological effects.

Comparison with Similar Compounds

Thiosemicarbazide Derivatives (Compounds 2, 3, 7)

Structural Differences :

  • Compound 2 : Derived from 2-(ethylsulfanyl) benzohydrazide and aryl isothiocyanate, retaining the ethylsulfanyl group.
  • Compound 3 : Features additional electron-donating substituents on the aryl ring.
  • Compound 7 : Cyclized 1,2,4-triazole derivative with a retained sulfur moiety.

Key Findings :

  • Antioxidant Activity :
    • Compound 3 showed exceptional FRAP activity (3054 µM/100 g), surpassing ascorbic acid (1207 µM/100 g) due to enhanced electron donation from substituents .
    • Compound 2 and 7 exhibited DPPH IC₅₀ values of 1.08 and 0.74 µg/mL, respectively, outperforming gallic acid (1.2 µg/mL) .

Drospirenone/Ethinyl Estradiol Impurities (e.g., a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol)

Structural Differences :

  • Replaces the benzene ring with a thiophene moiety and introduces a methylamino group.

Key Findings :

  • These impurities are structurally distinct but share similarities in amine and heterocyclic components.
  • The thiophene ring may enhance π-π stacking interactions but reduce solubility compared to the benzene-based parent compound .

Implications : Such structural variations highlight the importance of aromatic systems in determining pharmacokinetic behavior.

Nitro Derivatives (e.g., X,X-dinitro-N-ethyl-propylanilines)

Structural Differences :

  • Nitro (-NO₂) groups replace the ethylsulfanyl group, introducing strong electron-withdrawing effects.

Key Findings :

  • Nitro derivatives are associated with high reactivity and instability, as noted in military applications (e.g., explosives) .

Implications : Substituent choice critically impacts stability and application scope.

N-Ethylaniline (Ethylphenylamine)

Structural Differences :

  • Lacks the ethylsulfanyl group, featuring only an N-ethyl substituent.

Key Findings :

  • Simpler structure results in lower molecular weight and higher volatility.
  • Toxicity data for related compounds (e.g., ethyl phthalyl ethyl glycolate) suggest alkyl chain length influences acute and chronic toxicity .

Implications : The ethylsulfanyl group in 2-(Ethylsulfanyl)-N-propylaniline enhances antioxidant capacity but may complicate synthetic purification.

Data Table: Comparative Analysis of Key Compounds

Compound Name Structure Features Key Properties/Activities Applications Reference ID
This compound Benzene, -S-C₂H₅, -NH-C₃H₇ Antioxidant (DPPH IC₅₀: ~1 µg/mL) Medicinal chemistry
Compound 3 (Thiosemicarbazide) Aryl substituents, -NH-C₃H₇ FRAP: 3054 µM/100 g Antioxidant drug candidates
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Thiophene, -NHCH₃ Reduced solubility Pharmaceutical impurity
X,X-dinitro-N-ethyl-propylanilines -NO₂ groups, -NH-C₃H₇ High reactivity, explosive hazard Energetic materials
N-Ethylaniline Benzene, -NH-C₂H₅ High volatility Industrial synthesis

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